molecular formula C8H9BrClF2NO B2725924 2-(4-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride CAS No. 2411220-80-7

2-(4-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride

Cat. No.: B2725924
CAS No.: 2411220-80-7
M. Wt: 288.52
InChI Key: RFILYJKKCHIRQZ-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride is an organic compound that features a bromophenoxy group attached to a difluoroethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride typically involves the reaction of 4-bromophenol with 2,2-difluoroethanamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of various substituted phenoxy derivatives.

    Oxidation: Formation of phenoxy oxides.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-(4-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride exerts its effects involves interactions with specific molecular targets. The bromophenoxy group can interact with various enzymes or receptors, modulating their activity. The difluoroethanamine moiety may enhance the compound’s stability and binding affinity, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenoxy)ethanol
  • 2-(4-Bromophenoxy)acetohydrazide
  • 2-(4-Bromophenoxy)tetrahydropyran

Uniqueness

Compared to similar compounds, 2-(4-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride is unique due to the presence of the difluoroethanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets.

Properties

IUPAC Name

2-(4-bromophenoxy)-2,2-difluoroethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2NO.ClH/c9-6-1-3-7(4-2-6)13-8(10,11)5-12;/h1-4H,5,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHILUGXNQJDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(CN)(F)F)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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